5-[(5-methyl-1H-imidazol-4-yl)methyl]-2H-tetrazole
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Overview
Description
5-[(5-methyl-1H-imidazol-4-yl)methyl]-2H-tetrazole is a heterocyclic compound that features both imidazole and tetrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and tetrazole rings in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized to introduce the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques to optimize yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient formation of the desired product. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization can be used to produce the imidazole core .
Chemical Reactions Analysis
Types of Reactions
5-[(5-methyl-1H-imidazol-4-yl)methyl]-2H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or tetrazole rings .
Scientific Research Applications
5-[(5-methyl-1H-imidazol-4-yl)methyl]-2H-tetrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 5-[(5-methyl-1H-imidazol-4-yl)methyl]-2H-tetrazole involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-imidazol-4-yl)methanol: Similar in structure but lacks the tetrazole ring.
4-(imidazol-1-yl)phenol: Contains an imidazole ring but differs in the substituents attached to the ring.
Uniqueness
This dual-ring structure allows for a broader range of interactions and reactivity compared to compounds with only one of these rings .
Properties
IUPAC Name |
5-[(5-methyl-1H-imidazol-4-yl)methyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-4-5(8-3-7-4)2-6-9-11-12-10-6/h3H,2H2,1H3,(H,7,8)(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGBLDPXJMVSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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